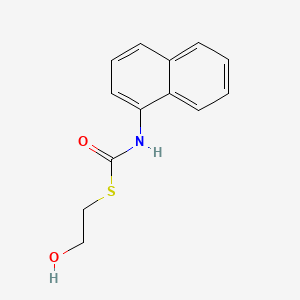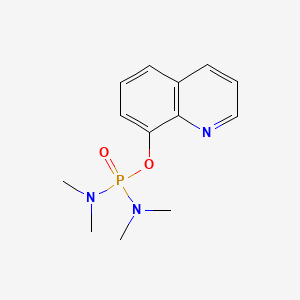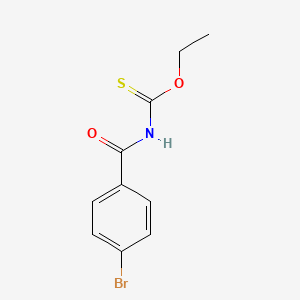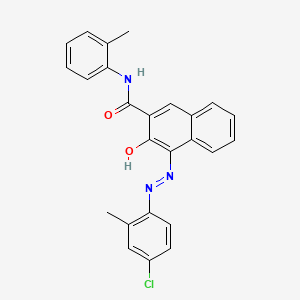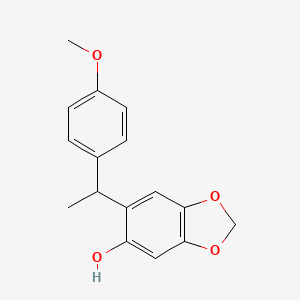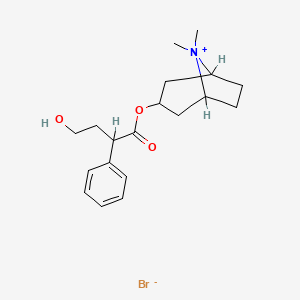
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves the reaction of tropine with methyl bromide in the presence of a base to form the quaternary ammonium compound . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on muscarinic acetylcholine receptors.
Medicine: Used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. .
Industry: Employed in the production of pharmaceuticals and as an antispasmodic agent.
Mécanisme D'action
The compound exerts its effects by blocking the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in gastric acid secretion and delays gastric emptying, making it effective in treating ulcers . The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another muscarinic antagonist used for similar medical applications.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Tiotropium: A long-acting bronchodilator used in conditions like asthma and COPD.
Uniqueness
3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to effectively block muscarinic receptors and provide antispasmodic and anti-ulcer effects. Its quaternary ammonium structure also makes it less likely to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .
Propriétés
Numéro CAS |
74051-32-4 |
|---|---|
Formule moléculaire |
C19H28BrNO3 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)15-8-9-16(20)13-17(12-15)23-19(22)18(10-11-21)14-6-4-3-5-7-14;/h3-7,15-18,21H,8-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MTGSHEVWFROGOP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CCO)C3=CC=CC=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


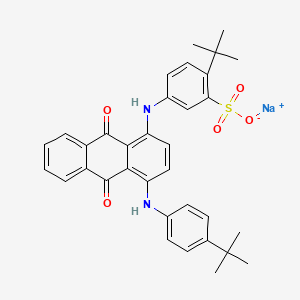
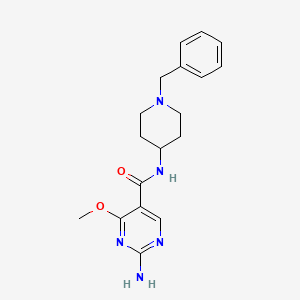
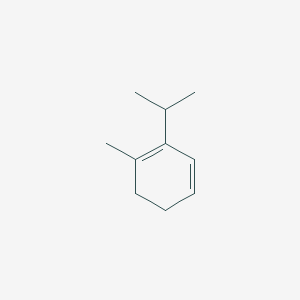
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
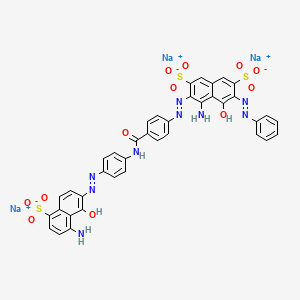
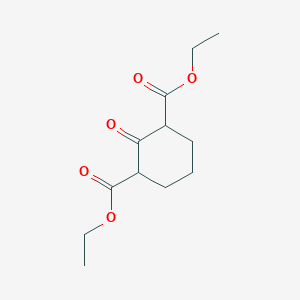

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
